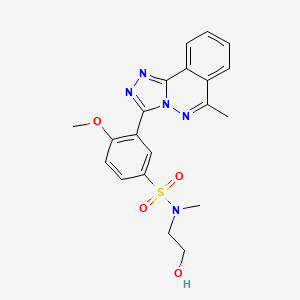
Rsv-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RSV-IN-1 es un compuesto conocido por sus efectos inhibitorios sobre el virus respiratorio sincitial humano (hRSV). Ha demostrado un potencial significativo en la reducción de la infectividad del virus con un valor de IC50 de 0.11 μM . El compuesto se utiliza principalmente en entornos de investigación para estudiar los mecanismos de inhibición viral y desarrollar posibles tratamientos para infecciones por el virus respiratorio sincitial.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de RSV-IN-1 involucra múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones controladas. La ruta de síntesis exacta y las condiciones de reacción son de propiedad exclusiva y no se divulgan públicamente en detalle. Los métodos generales de síntesis para compuestos similares a menudo incluyen:
Formación de la estructura principal: Esto típicamente involucra el uso de solventes orgánicos y catalizadores para facilitar la formación de la estructura química principal.
Modificaciones de grupos funcionales: Se introducen o modifican varios grupos funcionales utilizando reactivos como ácidos, bases y agentes oxidantes o reductores.
Purificación: El producto final se purifica utilizando técnicas como cristalización, cromatografía o recristalización para lograr la pureza deseada.
Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la ampliación de los métodos de síntesis de laboratorio mientras se garantiza la consistencia, la seguridad y la rentabilidad. Esto incluye la optimización de las condiciones de reacción, el uso de equipos de grado industrial y el cumplimiento de las normas reglamentarias para la producción química.
Análisis De Reacciones Químicas
Tipos de reacciones: RSV-IN-1 puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores para modificar la estructura química.
Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro utilizando reactivos apropiados.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halogenos, nucleófilos.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir diversos análogos sustituidos de this compound.
Aplicaciones Científicas De Investigación
RSV-IN-1 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Estudiar las propiedades químicas y la reactividad del compuesto.
Biología: Investigar los efectos biológicos de this compound sobre la replicación viral y las interacciones con las células huésped.
Medicina: Desarrollar posibles terapias antivirales para infecciones por el virus respiratorio sincitial.
Industria: Explorar el uso de this compound en procesos industriales relacionados con el desarrollo de fármacos antivirales.
Mecanismo De Acción
RSV-IN-1 ejerce sus efectos inhibiendo la polimerasa del virus respiratorio sincitial, lo que reduce la síntesis de ARNm viral y la replicación viral . El compuesto se dirige a la polimerasa viral con un valor de IC50 de 0.66 μM e impide la guanylación de los transcritos, lo que es crucial para la replicación viral . Esta inhibición conduce a una disminución de la infectividad viral y la formación de placas no sincitiales.
Comparación Con Compuestos Similares
RSV-IN-1 se puede comparar con otros compuestos similares, como:
Ziresovir (RO-0529): Un potente e inhibitor selectivo de la proteína de fusión del virus respiratorio sincitial con una actividad antiviral significativa.
Unicidad de this compound: this compound es único debido a su inhibición específica de la polimerasa del virus respiratorio sincitial y su capacidad para reducir la infectividad viral con un bajo valor de IC50. Esto lo convierte en una herramienta valiosa en la investigación y el desarrollo potencial de terapias para infecciones por el virus respiratorio sincitial.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-N-methyl-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-13-15-6-4-5-7-16(15)19-21-22-20(25(19)23-13)17-12-14(8-9-18(17)29-3)30(27,28)24(2)10-11-26/h4-9,12,26H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHSOIYWKCMPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)N(C)CCO)OC)C4=CC=CC=C14 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
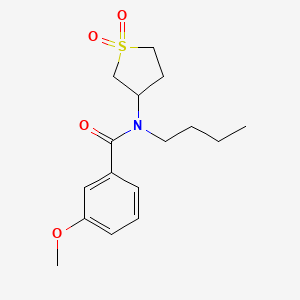
![5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2640332.png)
![N-[[1-(2-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2640334.png)
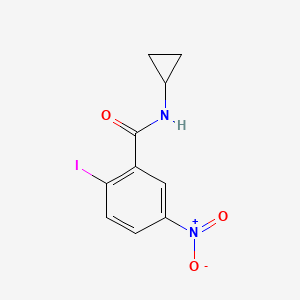
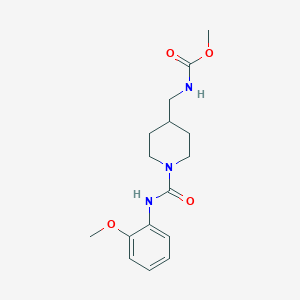
![6-{5-[2-(Benzylsulfanyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2640338.png)
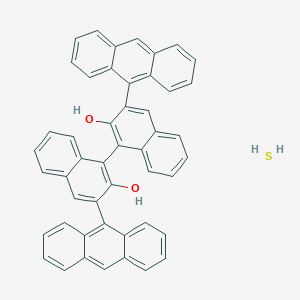
![1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2640340.png)
![3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2640342.png)
![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)
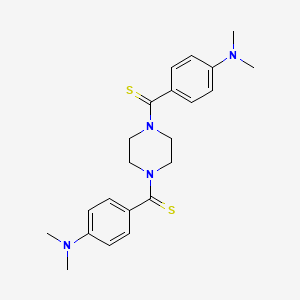
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)
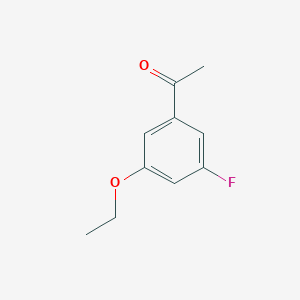
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)
